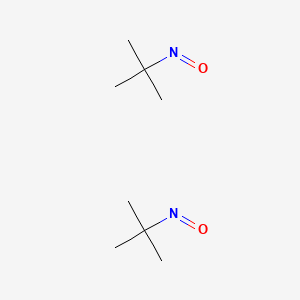
2-Chloro-6-isopropylnicotinonitrile
Descripción general
Descripción
2-Chloro-6-isopropylnicotinonitrile is a chemical compound with the empirical formula C9H9ClN2. It has a molecular weight of 180.63 . This compound is typically available in solid form .
Physical And Chemical Properties Analysis
2-Chloro-6-isopropylnicotinonitrile is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
1. Agricultural Enhancements
2-Chloro-6-isopropylnicotinonitrile derivatives have been utilized in agricultural practices to improve crop yields and manage nitrogen losses. For instance, the effectiveness of nitrification inhibitors like 2-chloro-6-(trichloromethyl)-pyridine (CP) in rice paddy fields has been studied. It was found that CP increased rice yield significantly while reducing nitrous oxide emissions, a potent greenhouse gas. However, the use of CP also resulted in increased ammonia volatilization, highlighting a trade-off in its application (Haijun Sun et al., 2015).
2. Polymer Applications
The compound poly(N-isopropyl acrylamide) (pNIPAM), which contains the isopropyl group similar to 2-Chloro-6-isopropylnicotinonitrile, has been extensively used for bioengineering applications. This material is particularly noted for its nondestructive release of biological cells and proteins, which is crucial for various bioengineering applications, such as the study of the extracellular matrix, cell sheet engineering, and tissue transplantation (M. Cooperstein & H. Canavan, 2010).
3. Water Treatment and Environmental Protection
In the field of environmental science, derivatives of 2-Chloro-6-isopropylnicotinonitrile have been explored for water treatment and environmental protection. For instance, the degradation of atrazine, a compound structurally related to 2-Chloro-6-isopropylnicotinonitrile, was studied in the presence of ozone and hydrogen peroxide. The study identified various degradation products, shedding light on the pathways involved and suggesting potential applications in improving the safety and efficiency of water treatment processes (S. Nélieu et al., 2000).
4. Chemical Synthesis and Reactions
The compound has also been a focus in chemical synthesis and reaction studies. For instance, a study on the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer revealed regioselective nucleophilic substitution, showcasing the compound's potential in facilitating specific chemical reactions for the synthesis of complex molecules (L. V. Dyadyuchenko et al., 2021).
5. Fungicidal Activities
Research into the fungicidal activity of inclusion complexes of chlorothalonil, a derivative of 2-Chloro-6-isopropylnicotinonitrile, with β-cyclodextrin and hydroxypropyl-β-cyclodextrin, has shown promising results. These complexes were found to enhance the water solubility, antifungal activity, and thermal stability of chlorothalonil, demonstrating potential applications in agriculture and environmental protection (Shuang Gao et al., 2019).
Safety And Hazards
This compound is classified as Acute Tox. 3 Oral, indicating it is acutely toxic if ingested . The safety pictogram GHS06 (skull and crossbones) is associated with it, and the hazard statement H301 (Toxic if swallowed) applies . Precautionary statements include P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) .
Propiedades
IUPAC Name |
2-chloro-6-propan-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-6(2)8-4-3-7(5-11)9(10)12-8/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXQCYPAMGNZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670654 | |
| Record name | 2-Chloro-6-(propan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-isopropylnicotinonitrile | |
CAS RN |
108244-44-6 | |
| Record name | 2-Chloro-6-(propan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-(propan-2-yl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B1418666.png)

![3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide](/img/structure/B1418670.png)





![2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B1418678.png)

![Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418680.png)
![(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418681.png)